molecular formula C15H14ClF4N B2731219 1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride CAS No. 2344678-78-8

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride

Cat. No.: B2731219
CAS No.: 2344678-78-8
M. Wt: 319.73
InChI Key: MGIWQHFZBHYTNV-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride is a fluorinated aromatic amine compound offered as a high-purity chemical for research and development purposes. The specific physicochemical properties, detailed research applications, and mechanism of action for this compound are currently not specified in the available literature. Compounds with 3,4-difluorophenyl substituents are often investigated in medicinal chemistry and drug discovery for their potential bioactivity . Researchers are encouraged to consult specialized scientific literature and databases for further information. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3-bis(3,4-difluorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4N.ClH/c16-11-4-1-9(7-13(11)18)2-6-15(20)10-3-5-12(17)14(19)8-10;/h1,3-5,7-8,15H,2,6,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIWQHFZBHYTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)F)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.

    Amination: The alcohol is then converted to the corresponding amine via reductive amination using a suitable amine and reducing agent.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,3-Bis(3,4-difluorophenyl)propan-1-amine; hydrochloride is characterized by its unique structure which includes two difluorophenyl groups attached to a propanamine backbone. This structural configuration contributes to its biological activity and stability.

  • IUPAC Name : 1,3-bis(3,4-difluorophenyl)propan-1-amine hydrochloride
  • Molecular Formula : C15H13F4N·HCl
  • Molecular Weight : 304.73 g/mol
  • Purity : ≥95% .

Pharmaceutical Applications

1,3-Bis(3,4-difluorophenyl)propan-1-amine; hydrochloride serves as a significant intermediate in the synthesis of ticagrelor, a well-known antiplatelet medication used to reduce the risk of heart attacks and strokes. Ticagrelor functions as a P2Y12 receptor antagonist and is pivotal in treating acute coronary syndromes .

Case Studies

  • Ticagrelor Synthesis : Research has demonstrated that 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride can be synthesized efficiently through environmentally friendly processes. The use of non-hazardous reagents has been highlighted as a critical factor in developing sustainable pharmaceutical manufacturing practices .
  • Anticancer Research : Recent studies have explored the potential anticancer properties of derivatives synthesized from 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride. These derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Position : Fluorine at 3,4-positions (as in 441074-78-8) enhances dipole interactions and metabolic stability compared to 3,5-difluoro derivatives .
  • Backbone Modifications : Cyclopropane derivatives (e.g., 1156491-10-9) introduce rigidity, altering conformational dynamics and binding affinity .

Biological Activity

1,3-Bis(3,4-difluorophenyl)propan-1-amine; hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. The compound features a propan-1-amine backbone with two 3,4-difluorophenyl groups, which enhance its stability and solubility. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄ClF₄N
  • Molecular Weight : 319.72 g/mol
  • CAS Number : 2344678-78-8

The hydrochloride salt form increases the compound's solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications .

The biological activity of 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The difluorophenyl substituents enhance the binding affinity and specificity towards target proteins, while the amine group allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to neurotransmission and cell growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antidepressant EffectsDemonstrated activity in preclinical models for mood regulation.
Antitumor ActivityExhibited cytotoxic effects against cancer cell lines (A549, HepG2, MCF-7).
Antioxidant PropertiesShowed moderate antioxidant activity through radical scavenging assays.
Enzyme InhibitionPotential inhibition of key metabolic enzymes related to disease pathways.

Case Studies

Recent studies have highlighted the diverse applications of 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride:

  • Antidepressant Activity : In a study evaluating novel antidepressants, this compound was found to significantly reduce depressive-like behavior in animal models. The mechanism was linked to serotonin receptor modulation .
  • Antitumor Efficacy : Research involving cancer cell lines demonstrated that 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride inhibited cell proliferation effectively. The IC50 values for A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) were reported as 2.4 mM, 3.8 mM, and 5.1 mM respectively .
  • Antioxidant Studies : The compound was tested for its ability to scavenge free radicals using the DPPH assay, showing comparable antioxidant activity to standard reference compounds .

Structure-Activity Relationship (SAR)

The presence of two difluorophenyl groups is crucial for enhancing the biological profile of the compound. Comparative studies with structurally similar compounds indicate that modifications in this region can significantly alter binding affinity and biological efficacy.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound ASingle difluorophenyl groupLower enzyme inhibition
Compound BTwo trifluoromethyl groupsEnhanced receptor binding
1,3-Bis(3,4-difluorophenyl)propan-1-amine;HClTwo difluorophenyl groupsSignificant antitumor and antidepressant effects

Future Directions

Ongoing research aims to further elucidate the full spectrum of biological activities associated with 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Q & A

Q. Table 1. Comparative Physicochemical Properties of Fluorinated Analogs

CompoundlogPHPLC Purity (%)5-HT₂C IC₅₀ (nM)
3,4-Difluoro derivative 2.896.445 ± 3.2
2,4-Difluoro derivative 2.595.578 ± 4.1
Non-fluorinated analog 1.994.0>1000

Q. Table 2. Key NMR Assignments for Structural Confirmation

Proton Environment1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
3,4-Difluorophenyl aromatic protons7.05–7.15 (m)115.2, 118.7 (d, J = 22 Hz)
Propylamine backbone1.62 (t, J = 6.8 Hz)35.8, 48.3

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